3-(2,3-Dimethylbut-2-en-1-yl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,3-Dimethylbut-2-en-1-yl)benzonitrile is an organic compound characterized by the presence of a benzonitrile group attached to a 2,3-dimethylbut-2-en-1-yl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dimethylbut-2-en-1-yl)benzonitrile typically involves the reaction of 2,3-dimethylbut-2-en-1-yl halides with benzonitrile under specific conditions. One common method is the nucleophilic substitution reaction where the halide group is replaced by the benzonitrile group. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high efficiency and purity, often involving the use of catalysts and controlled temperature and pressure settings.
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Dimethylbut-2-en-1-yl)benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The benzylic position is susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly employed.
Major Products Formed
Oxidation: Products include benzoic acid derivatives.
Reduction: Primary amines are formed.
Substitution: Various substituted benzonitriles are produced.
Scientific Research Applications
3-(2,3-Dimethylbut-2-en-1-yl)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2,3-Dimethylbut-2-en-1-yl)benzonitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with biological molecules, influencing their function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dimethylbut-2-en-1-ol
- Benzoic acid, 3,3-dimethylbut-2-yl ester
Uniqueness
3-(2,3-Dimethylbut-2-en-1-yl)benzonitrile is unique due to the presence of both a benzonitrile group and a 2,3-dimethylbut-2-en-1-yl chain, which imparts distinct chemical and physical properties
Properties
CAS No. |
92756-72-4 |
---|---|
Molecular Formula |
C13H15N |
Molecular Weight |
185.26 g/mol |
IUPAC Name |
3-(2,3-dimethylbut-2-enyl)benzonitrile |
InChI |
InChI=1S/C13H15N/c1-10(2)11(3)7-12-5-4-6-13(8-12)9-14/h4-6,8H,7H2,1-3H3 |
InChI Key |
DHRFEZAQGLOVEY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C)CC1=CC(=CC=C1)C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.